LogP Comparison vs. 2,4,6-Trichlorobenzoic Acid
The target compound exhibits a significantly lower calculated lipophilicity (LogP = 3.11) compared to its all-chlorine analog, 2,4,6-trichlorobenzoic acid (LogP = 3.34) [1]. This difference arises from the replacement of three chlorine atoms with three fluorine atoms, which reduces overall lipophilicity due to fluorine's smaller size and stronger electronegativity [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.11 |
| Comparator Or Baseline | 2,4,6-Trichlorobenzoic acid: LogP = 3.34 |
| Quantified Difference | Δ LogP = -0.23 (6.9% reduction) |
| Conditions | Calculated using XLogP3 algorithm |
Why This Matters
This moderate reduction in lipophilicity can improve oral bioavailability and reduce off-target binding in drug candidates, a key factor for medicinal chemistry programs [2].
- [1] Chem960. (2025). 3,5-Dichloro-2,4,6-trifluorobenzoic acid (CAS 13656-36-5). Experimental Properties. Retrieved from https://m.chem960.com/cas_13656-36-5.html View Source
- [2] Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, 17, 2477-2505. https://doi.org/10.1039/D5SC07348K View Source
